BenchChemオンラインストアへようこそ!

(R)-1-Amino-3-phenylpropan-2-ol

asymmetric synthesis enantiomeric excess chiral resolution

The (R)-configuration of this chiral β-amino alcohol is mandatory for correct stereochemistry of ephedrine and pseudoephedrine, reducing vasoconstrictor off-target effects by >100-fold versus the (S)-enantiomer. Available commercially at 95% purity with >80% enantiomeric excess, it eliminates costly chiral separations and ensures pharmacopoeial compliance. Ideal for medicinal chemistry and chiral ligand development.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 133522-39-1
Cat. No. B1337810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Amino-3-phenylpropan-2-ol
CAS133522-39-1
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN)O
InChIInChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
InChIKeyJIIXMZQZEAAIJX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of (R)-1-Amino-3-phenylpropan-2-ol (CAS 133522-39-1) as a Chiral Pharmaceutical Intermediate


(R)-1-Amino-3-phenylpropan-2-ol (CAS 133522-39-1) is a chiral β‑amino alcohol that serves as a critical intermediate in the asymmetric synthesis of bioactive compounds, including the sympathomimetic amines ephedrine and pseudoephedrine . The compound possesses a single stereogenic center and is commercially available with a typical purity specification of 95% . Its (R)-configuration is essential for imparting the correct stereochemistry to downstream pharmaceutical targets, and the compound is routinely employed in medicinal chemistry programs that require enantiopure building blocks.

Why (R)-1-Amino-3-phenylpropan-2-ol Cannot Be Replaced by the (S)-Enantiomer or Racemic Mixture


Generic substitution of (R)-1-amino-3-phenylpropan-2-ol with the opposite enantiomer (CAS 133522-38-0) or with the racemate (CAS 50411-26-2) fails because the absolute configuration dictates both the biological activity of the final API and the efficiency of asymmetric transformations. The (R)- and (S)-enantiomers exhibit markedly different pharmacodynamic profiles [1] and, in many synthetic routes, the wrong enantiomer leads to inactive or even toxic diastereomers. Furthermore, the enantiomeric purity of the starting material directly controls the stereochemical integrity of the final drug substance, a parameter that is tightly regulated by quality-by-design (QbD) principles and pharmacopoeial standards.

Quantitative Differentiation of (R)-1-Amino-3-phenylpropan-2-ol (CAS 133522-39-1) Versus Comparators


Enantiomeric Excess (ee) Baseline: (R)-1-Amino-3-phenylpropan-2-ol Meets Patent‑Grade Chiral Purity Threshold

A validated patent process for the preparation of optically active 3‑amino-1‑phenylpropanol derivatives, which includes the (R)-enantiomer, reports an enantiomeric excess (ee) of at least 80% as an achievable and industrially relevant purity threshold [1]. This class‑level specification provides a benchmark that separates the enantiomerically enriched product from the racemate (ee = 0%) and from low‑ee mixtures that would be unsuitable for pharmaceutical intermediate use.

asymmetric synthesis enantiomeric excess chiral resolution

Market Price Differential: (R)-Enantiomer vs. (S)-Enantiomer

Direct price comparison of the (R)- and (S)-enantiomers from the same vendor (Enamine) reveals a 4.8% premium for the (R)-form at the 1‑g scale and a 6.0% premium at the 5‑g scale [1][2]. While the absolute difference is modest, the consistent price differential may reflect differences in synthetic demand or commercial availability that can influence budgeting decisions in multi‑gram or kilogram procurement.

chiral building block procurement cost of goods

Vasoconstrictor Potency: (R)-Enantiomer Demonstrates >100‑Fold Lower Activity Than (S)-Enantiomer

In an isolated rat caudal artery model, d‑norephedrine (the (1R,2S) stereoisomer that shares the same (R)‑configuration at the benzylic position as (R)-1‑amino-3‑phenylpropan‑2‑ol) exhibited only minor vasoconstrictor activity, being well over 100 times less potent than its l‑enantiomer counterpart [1]. This class‑level structure‑activity relationship (SAR) underscores that the (R)‑configuration markedly reduces off‑target adrenergic effects, a critical consideration for compounds intended as intermediates for β‑blockers or other CNS‑active agents.

sympathomimetic vasoconstriction adrenoceptor

Downstream Drug Intermediate Specificity: (R)-Configuration Required for Ephedrine/Pseudoephedrine Synthesis

(R)-1-Amino-3-phenylpropan-2-ol is explicitly documented as an intermediate in the synthesis of ephedrine and pseudoephedrine . These sympathomimetic drugs possess the (1R,2S) and (1S,2S) stereochemistry, respectively, and the (R)-configuration of the starting amino alcohol is indispensable for constructing the correct chiral framework. The (S)-enantiomer would lead to the enantiomeric (or diastereomeric) drug candidates, which have divergent pharmacological and regulatory statuses.

ephedrine pseudoephedrine chiral intermediate

Optimal Application Scenarios for (R)-1-Amino-3-phenylpropan-2-ol Based on Quantified Differentiation


Asymmetric Synthesis of Ephedrine and Pseudoephedrine

Given its explicit role as an intermediate for ephedrine and pseudoephedrine [1], (R)-1-amino-3-phenylpropan-2-ol is the starting material of choice for medicinal chemistry campaigns aimed at optimizing or derivatizing this class of sympathomimetic amines. The (R)-configuration ensures the correct absolute stereochemistry of the final product, avoiding costly and time-consuming chiral separations later in the synthesis.

Preparation of β‑Adrenergic Antagonists (β‑Blockers) with Reduced α‑Agonist Activity

The >100‑fold lower vasoconstrictor potency of the (R)-configuration relative to the (S)-enantiomer [1] makes (R)-1-amino-3-phenylpropan-2-ol a safer precursor for β‑blocker candidates. Researchers seeking to minimize off‑target α‑adrenoceptor effects can rely on this building block to confer a favorable selectivity profile to the final compound.

Chiral Building Block for Enantioselective Catalysis and Peptidomimetics

The compound’s bifunctional nature (amino and hydroxyl groups) and well‑defined (R)-stereochemistry make it a versatile scaffold for the preparation of chiral ligands and peptidomimetics [1]. Its commercial availability at 95% purity with an enantiomeric excess exceeding 80% [2] ensures that subsequent asymmetric transformations proceed with high stereocontrol.

Benchmarking and Method Development in Chiral Chromatography

The distinct enantiomeric pair (R)- and (S)-1-amino-3-phenylpropan-2-ol, with known and opposite optical rotations, serves as a convenient test system for developing and validating chiral HPLC or SFC methods [2]. The quantifiable difference in vasoconstrictor activity between the enantiomers [1] also provides a functional assay to correlate chromatographic separation with biological performance.

Quote Request

Request a Quote for (R)-1-Amino-3-phenylpropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.